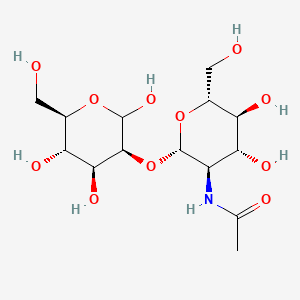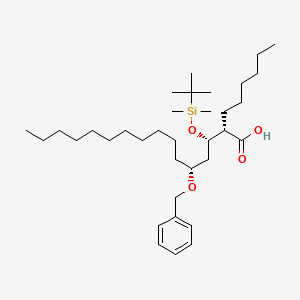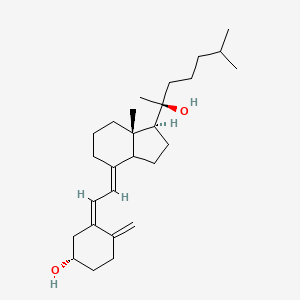
20-Hydroxyvitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Hydroxyvitamin D3 is a hydroxylated metabolite of vitamin D3, also known as cholecalciferol. It is produced in the human body through the action of cytochrome P450scc (CYP11A1) on vitamin D3. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
20-Hydroxyvitamin D3 is synthesized through the hydroxylation of vitamin D3 by cytochrome P450scc (CYP11A1). The reaction involves the conversion of vitamin D3 to this compound and 20,22-dihydroxyvitamin D3. The process requires the presence of NADPH, adrenodoxin, and adrenodoxin reductase .
Industrial Production Methods
Industrial production of this compound typically involves the use of microbial fermentation processes. Specific bacterial strains, such as Rhodococcus erythropolis, are employed to convert vitamin D3 to its hydroxylated forms. Optimization of fermentation conditions, including temperature, pH, and nutrient availability, is crucial for maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions
20-Hydroxyvitamin D3 undergoes various chemical reactions, including:
Oxidation: Further hydroxylation to form dihydroxyvitamin D3 derivatives.
Reduction: Conversion back to less hydroxylated forms under specific conditions.
Substitution: Replacement of hydroxyl groups with other functional groups in synthetic modifications.
Common Reagents and Conditions
Oxidation: Utilizes cytochrome P450 enzymes and NADPH as a cofactor.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Involves reagents like alkyl halides for introducing new functional groups.
Major Products Formed
20,22-Dihydroxyvitamin D3: Formed through further hydroxylation.
1α,20-Dihydroxyvitamin D3: Another hydroxylated derivative with distinct biological activities.
Wissenschaftliche Forschungsanwendungen
20-Hydroxyvitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other vitamin D derivatives.
Biology: Studied for its role in modulating immune responses and inflammation.
Industry: Employed in the development of vitamin D supplements and fortified foods.
Wirkmechanismus
20-Hydroxyvitamin D3 exerts its effects by interacting with the vitamin D receptor (VDR). Upon binding to VDR, it regulates the expression of various genes involved in immune modulation, calcium homeostasis, and cell proliferation. The compound also inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,25-Dihydroxyvitamin D3: The most active form of vitamin D3, known for its role in calcium regulation and bone health.
25-Hydroxyvitamin D3: A precursor to the active form, commonly measured to assess vitamin D status in the body.
20,22-Dihydroxyvitamin D3: Another hydroxylated derivative with similar but distinct biological activities.
Uniqueness
20-Hydroxyvitamin D3 is unique due to its non-calcemic nature, meaning it does not significantly affect calcium levels in the body. This property makes it a promising candidate for therapeutic applications without the risk of hypercalcemia, a common side effect associated with other vitamin D derivatives .
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(1S,3Z)-3-[(2E)-2-[(1S,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19(2)8-6-17-27(5,29)25-15-14-24-21(9-7-16-26(24,25)4)11-12-22-18-23(28)13-10-20(22)3/h11-12,19,23-25,28-29H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t23-,24?,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
IQEQEOBGZMEDBQ-LWVSKBGXSA-N |
Isomerische SMILES |
CC(C)CCC[C@@](C)([C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O |
Kanonische SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R)-2-(1,1-Dimethylethyl)-4-[(2E)-1-hydroxy-2-methyl-2-buten-1-yl]-4-methyl-1,3-oxathiolan-5-one](/img/structure/B11824912.png)
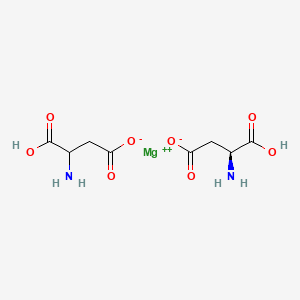
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
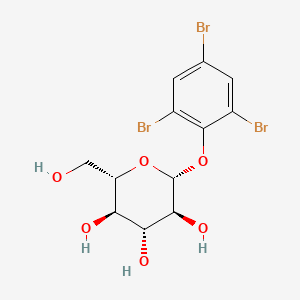
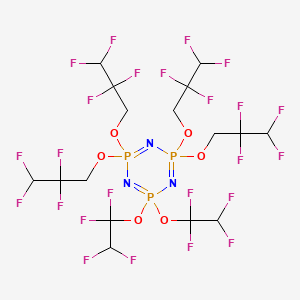
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
![tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate](/img/structure/B11824959.png)
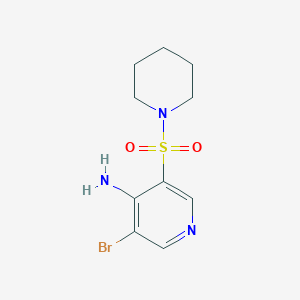

![2-(methylthio)-7aH-cyclopenta[d]pyrimidine-7-carbonitrile](/img/structure/B11824980.png)
